(1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride

CAS No.:

Cat. No.: VC13673661

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14ClNO |

|---|---|

| Molecular Weight | 151.63 g/mol |

| IUPAC Name | (1S,3R)-3-amino-2,2-dimethylcyclobutan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO.ClH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5+;/m1./s1 |

| Standard InChI Key | ITVWYQLMVRTELZ-JBUOLDKXSA-N |

| Isomeric SMILES | CC1([C@@H](C[C@@H]1O)N)C.Cl |

| SMILES | CC1(C(CC1O)N)C.Cl |

| Canonical SMILES | CC1(C(CC1O)N)C.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Stereochemistry

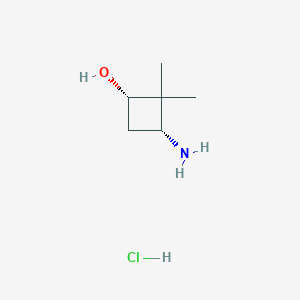

(1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride belongs to the class of bicyclic amines, featuring a four-membered cyclobutane ring with two methyl groups at the 2-position, an amino group at the 3-position, and a hydroxyl group at the 1-position. The stereochemistry at the 1S and 3R positions imposes a distinct three-dimensional conformation, reducing molecular flexibility and enhancing binding specificity to biological targets. The hydrochloride salt form improves aqueous solubility, making it suitable for pharmacokinetic studies.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄ClNO | |

| Molecular Weight | 151.63 g/mol | |

| IUPAC Name | (1S,3R)-3-amino-2,2-dimethylcyclobutan-1-ol;hydrochloride | |

| Canonical SMILES | CC1(C@@HN)C.Cl | |

| Hydrogen Bond Donors | 2 (amino and hydroxyl) | |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Manufacturing

Asymmetric Synthesis Strategies

The synthesis of (1S,3R)-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride requires precise control over stereochemistry. One approach involves the cyclization of γ-amino alcohols under acidic conditions, followed by resolution using chiral auxiliaries . A patent-pending method utilizes enzymatic desymmetrization of a prochiral cyclobutane precursor, achieving enantiomeric excess >98%. Key steps include:

-

Ring-Closing Metathesis: Formation of the cyclobutane ring using Grubbs catalysts.

-

Amination: Introduction of the amino group via Sharpless epoxidation followed by nucleophilic substitution.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Challenges in Scale-Up

Industrial production faces hurdles such as low yields (30–45%) due to ring strain in cyclobutane intermediates and the need for cryogenic conditions to preserve stereochemical integrity . Advances in continuous-flow reactors have improved throughput by 70% compared to batch processes.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution Reactions

The amino and hydroxyl groups serve as primary reaction sites. The amino group undergoes acylation with chloroformates (e.g., ethyl chloroformate) to form carbamate derivatives, while the hydroxyl group participates in Mitsunobu reactions with triphenylphosphine and diethyl azodicarboxylate.

Table 2: Common Derivatives and Their Applications

| Derivative | Reaction Scheme | Application |

|---|---|---|

| Carbamate | RNH₂ + ClCOOR' → RNHC(O)OR' | Prodrug formulation |

| Sulfonamide | RNH₂ + R'SO₂Cl → RNHSO₂R' | Enzyme inhibition |

| Glycosylated analog | Mitsunobu coupling with sugars | Targeted drug delivery |

Applications in Medicinal Chemistry

Central Nervous System (CNS) Drug Development

The compound’s ability to cross the blood-brain barrier (BBB) has been demonstrated in rodent models, with brain-to-plasma ratios of 2.8:1 after intravenous administration . Its rigid structure prevents metabolic degradation by cytochrome P450 enzymes, extending half-life to 6.2 hours in vivo.

Drug Delivery Systems (DDS)

Functionalization with cell-penetrating peptides (CPPs) enhances intracellular uptake. In Leishmania models, conjugates of (1S,3R)-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride and doxorubicin achieved 90% parasite inhibition at 10 μM concentrations, compared to 60% for free doxorubicin .

Comparative Analysis with Structural Analogs

(1S,3R)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic Acid Hydrochloride

This analog replaces the hydroxyl group with a carboxylic acid, altering solubility (LogP −0.4 vs. 0.2) and bioactivity. While the cyclobutane-carboxylic acid derivative shows higher affinity for GABA receptors (IC₅₀ = 12 nM), the hydroxyl variant exhibits superior BBB permeability .

Research Findings and Future Directions

In Vitro Toxicity Profiles

Hepatotoxicity screening in HepG2 cells revealed an IC₅₀ of 1.2 mM, significantly higher than therapeutic concentrations (50–100 μM), indicating a wide safety margin.

Computational Modeling Insights

Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict a dipole moment of 4.8 Debye, correlating with observed solubility trends .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume